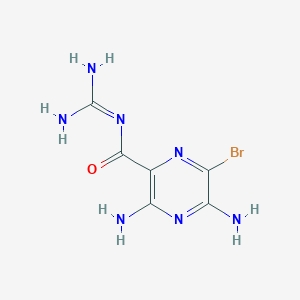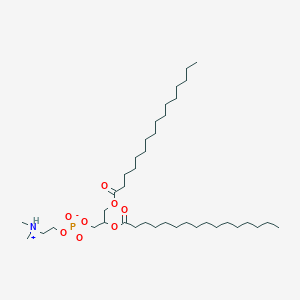
2-Bromo-6-fluorotoluene
Übersicht
Beschreibung
2-Bromo-6-fluorotoluene, also known as 1-bromo-3-fluoro-2-methylbenzene, is a chemical compound with the molecular formula C7H6BrF . It is a liquid at ambient temperature .
Synthesis Analysis
2-Bromo-6-fluorotoluene can be synthesized from 2-Amino-6-nitrotoluene by Gattermann diazonium salt substitution reaction, reduction reaction, and Schiemann reaction . Another common method is the bromination of 2-fluorotoluene in the presence of a brominating agent such as N-bromosuccinimide (NBS) .Molecular Structure Analysis
The molecular weight of 2-Bromo-6-fluorotoluene is 189.03 . The InChI key is DJGXPFQIMLEVPA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Bromo-6-fluorotoluene is a liquid at ambient temperature . It has a density of 1.53 , a melting point of 76°C , and a flash point of 180°C .Wissenschaftliche Forschungsanwendungen
2-Bromo-6-fluorotoluene
is an important organic intermediate . It’s often used in various fields such as agrochemical, pharmaceutical, and dyestuff . The compound has a molecular weight of 189.03 and a density of 1.53 . It’s typically stored at ambient temperature .
- Field : Organic Chemistry
- Application : This compound may be used as a starting reagent in the synthesis of 4-borono-2-fluorophenylalanine .
- Method : The specific experimental procedures would depend on the synthesis protocol for 4-borono-2-fluorophenylalanine .
- Outcome : The result is a useful reagent for positron emission tomographic (PET) studies .
- Field : Organic Chemistry
- Application : This compound may be used in the preparation of meta-fluoro analog, (tris (5-fluoro-2-methylphenyl)phosphane, F-TOTP) .
- Method : The specific experimental procedures would depend on the synthesis protocol for F-TOTP .
- Outcome : The result is a meta-fluoro analog .
4-Bromo-2-fluorotoluene
2-Bromo-4-fluorotoluene
- Field : Organic Chemistry
- Application : This compound may be used as a starting reagent in the synthesis of 4-borono-2-fluorophenylalanine .
- Method : The specific experimental procedures would depend on the synthesis protocol for 4-borono-2-fluorophenylalanine .
- Outcome : The result is a useful reagent for positron emission tomographic (PET) studies .
- Field : Organic Chemistry
- Application : This compound may be used in the preparation of meta-fluoro analog, (tris (5-fluoro-2-methylphenyl)phosphane, F-TOTP) .
- Method : The specific experimental procedures would depend on the synthesis protocol for F-TOTP .
- Outcome : The result is a meta-fluoro analog .
4-Bromo-2-fluorotoluene
2-Bromo-4-fluorotoluene
Safety And Hazards
Zukünftige Richtungen
2-Bromo-6-fluorotoluene is an important medical intermediate and is used as a building block for the synthesis of various organic compounds . It is a useful intermediate in the synthesis of agrochemicals, pharmaceuticals, and materials science . Therefore, its future directions are likely to be influenced by developments in these fields.
Eigenschaften
IUPAC Name |
1-bromo-3-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGXPFQIMLEVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371285 | |
| Record name | 2-Bromo-6-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluorotoluene | |
CAS RN |
1422-54-4 | |
| Record name | 1-Bromo-3-fluoro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)










